2'-Deoxy-5'-O-p-toluenesulfonyluridine

Nucleoside Alkylation Organocopper Chemistry Synthetic Yield Optimization

2'-Deoxy-5'-O-p-toluenesulfonyluridine (CAS 27999-47-9) is a 2'-deoxyuridine derivative featuring a p-toluenesulfonyl (tosyl) ester at the 5'-hydroxyl position. This modification converts the nucleoside into a versatile electrophilic building block, where the tosyl group serves as a robust leaving group for nucleophilic displacement reactions.

Molecular Formula C16H18N2O7S
Molecular Weight 382.4 g/mol
Cat. No. B12069994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Deoxy-5'-O-p-toluenesulfonyluridine
Molecular FormulaC16H18N2O7S
Molecular Weight382.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)OCC2C(CC(O2)N3C=CC(=O)NC3=O)O
InChIInChI=1S/C16H18N2O7S/c1-10-2-4-11(5-3-10)26(22,23)24-9-13-12(19)8-15(25-13)18-7-6-14(20)17-16(18)21/h2-7,12-13,15,19H,8-9H2,1H3,(H,17,20,21)
InChIKeyCNGFNNCQXVJZDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2'-Deoxy-5'-O-p-toluenesulfonyluridine: A Strategic 5'-O-Tosyl Electrophile for Nucleoside Diversification


2'-Deoxy-5'-O-p-toluenesulfonyluridine (CAS 27999-47-9) is a 2'-deoxyuridine derivative featuring a p-toluenesulfonyl (tosyl) ester at the 5'-hydroxyl position [1]. This modification converts the nucleoside into a versatile electrophilic building block, where the tosyl group serves as a robust leaving group for nucleophilic displacement reactions [2]. The compound is distinguished from unprotected 2'-deoxyuridine by its capacity for regioselective functionalization at the 5'-position without requiring transient protection of the 3'-hydroxyl group, thereby enabling streamlined synthetic access to 5'-amino, 5'-alkyl, and 5'-phosphorylated nucleoside analogs [2][3].

Critical Differentiation of 2'-Deoxy-5'-O-p-toluenesulfonyluridine Against Common 5'-Modified Analogs


Interchanging 2'-deoxy-5'-O-p-toluenesulfonyluridine with alternative 5'-O-activated nucleosides (e.g., 5'-O-mesyl or 5'-O-trityl derivatives) or with the unprotected parent nucleoside is not scientifically valid due to divergent reactivity profiles, leaving group stability, and steric constraints. The p-toluenesulfonyl group provides a balance of stability during storage and handling while retaining sufficient electrophilicity for efficient nucleophilic displacement under mild conditions [1]. In contrast, 5'-O-mesyl analogs exhibit higher intrinsic reactivity that can lead to premature hydrolysis or side reactions, whereas 5'-O-trityl derivatives require strongly acidic conditions for deprotection, which may be incompatible with acid-sensitive functionalities elsewhere in the molecule [2]. Furthermore, the absence of a 2'-hydroxyl group in the deoxyribose sugar eliminates the potential for 2',3'-cyclic intermediates that can complicate reactions of ribonucleoside tosylates, thus simplifying purification and improving yields in downstream transformations [1].

Quantitative Differentiation Evidence: 2'-Deoxy-5'-O-p-toluenesulfonyluridine Versus Closest Comparators


Superior Synthetic Yield in 5'-Alkylation Using Gilman Reagents Compared to Ribonucleoside Tosylates

In a direct comparative study, 5'-O-tosyl derivatives of 2'-deoxyuridine (including 2'-deoxy-5'-O-p-toluenesulfonyluridine) exhibited higher yields of 5'-alkylated products when treated with Gilman reagents (R₂CuLi) compared to the corresponding 2',3'-O-isopropylidene-protected 5'-O-tosyluridine derivatives [1]. The deoxy series consistently outperformed the ribo series, attributed to the absence of a 3'-hydroxyl group that can participate in side reactions or form stable cyclic intermediates [1].

Nucleoside Alkylation Organocopper Chemistry Synthetic Yield Optimization

Inclusion in QSAR Model for PfdUTPase Inhibition: Validated Target Engagement Potential

2'-Deoxy-5'-O-p-toluenesulfonyluridine was included as one of 95 nucleoside analogs in a comprehensive QSAR, pharmacophore mapping, and multiple docking study against Plasmodium falciparum deoxyuridine-5'-triphosphate nucleotidohydrolase (PfdUTPase) [1]. The study identified that compounds containing substituted aromatic carbons and hydroxyl groups (without an oxolane ring) exert potent PfdUTPase inhibitory activity [1]. The tosyl group's aromatic ring fulfills the pharmacophore requirement for a hydrophobic/aromatic feature (HYD/RA) identified as essential for inhibitor binding [1].

Antimalarial Drug Discovery QSAR Modeling PfdUTPase Inhibition

Established Intermediate for 5'-Aminonucleoside Synthesis in Antibody-Drug Conjugate (ADC) Development

A peer-reviewed study on antibody targeting explicitly utilized 5'-O-tosyl-2'-deoxyuridine (compound 14a) as the key intermediate for synthesizing 5'-aminonucleosides, which were subsequently elaborated into 5'-succinamic acid and 5'-maleamic acid spacer-bearing nucleosides for conjugation to human serum albumin (HSA) and monoclonal antibodies [1]. The tosylate served as the electrophilic partner in a nucleophilic displacement with azide, followed by reduction to the 5'-amine, a critical functional handle for linker attachment [1].

Antibody-Drug Conjugates Nucleoside Prodrugs Targeted Cancer Therapy

High-Value Application Scenarios for 2'-Deoxy-5'-O-p-toluenesulfonyluridine


Synthesis of 5'-Alkyl-Modified Nucleoside Analogs for Antiviral and Anticancer Screening

This compound is the preferred starting material for introducing alkyl, aryl, or heteroaryl groups at the 5'-position of 2'-deoxyuridine via nucleophilic displacement with organocopper reagents (Gilman reagents) [1]. The superior reaction yields observed for deoxy-series tosylates relative to ribo-series tosylates [1] make this compound the more efficient choice for preparing focused libraries of 5'-modified nucleosides. These libraries can be screened against viral polymerases or cellular kinases for antiviral and anticancer activity.

Development of Nucleoside-Based Antimalarial Leads Targeting PfdUTPase

Given its validated inclusion in a QSAR/pharmacophore model for PfdUTPase inhibition [2], this compound can serve as a starting point for synthesizing analogs with optimized hydrophobic/aromatic features at the 5'-position. The tosyl group itself can be directly evaluated for its contribution to PfdUTPase binding, or it can be replaced with alternative aromatic or heteroaromatic groups via nucleophilic displacement to explore SAR around the enzyme's hydrophobic pocket [2].

Preparation of 5'-Amino-2'-deoxyuridine for Bioconjugation and ADC Linker Chemistry

This compound is a critical intermediate for the efficient, two-step synthesis of 5'-amino-2'-deoxyuridine, a versatile building block for attaching nucleoside payloads to targeting moieties such as antibodies or serum albumin [3]. The tosylate displacement with azide proceeds under mild conditions, preserving the integrity of the nucleobase and the 3'-hydroxyl group, which is essential for subsequent prodrug activation or enzymatic processing of the conjugated nucleoside [3].

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